3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one
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Overview
Description
3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one is a heterocyclic compound that belongs to the pyranopyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one typically involves multi-component reactions. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate, followed by the addition of malononitrile and an aldehyde. The reaction is usually carried out in the presence of a catalyst such as piperidine under reflux conditions .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce various substituted pyranopyrazoles .
Scientific Research Applications
3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-Aminopyrano[2,3-c]pyrazole-5-carbonitrile
- Ethyl-6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
Uniqueness
3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical reactivity and biological activity compared to other pyranopyrazole derivatives .
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-amino-4,5-dihydro-3aH-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C6H7N3O2/c7-5-3-1-2-4(10)11-6(3)9-8-5/h3H,1-2H2,(H2,7,8) |
InChI Key |
QWHYLZWCYUSUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=NN=C(C21)N |
Origin of Product |
United States |
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